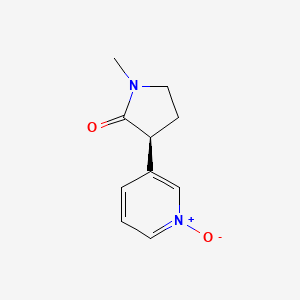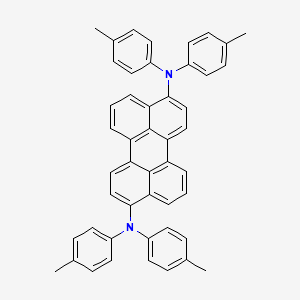
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a perylene-3,9-diamine core, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with perylene-3,9-diamine and 4-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the attachment of the 4-methylphenyl groups to the perylene-3,9-diamine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the 4-methylphenyl rings.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, influencing their function.
Pathways: It may modulate signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methoxyphenyl)perylene-3,9-diamine
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-chlorophenyl)perylene-3,9-diamine
Uniqueness
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine stands out due to its specific structural features, such as the presence of 4-methylphenyl groups, which impart unique electronic and optical properties. These properties make it particularly suitable for applications in organic electronics and photonics.
Eigenschaften
CAS-Nummer |
227009-37-2 |
|---|---|
Molekularformel |
C48H38N2 |
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
3-N,3-N,9-N,9-N-tetrakis(4-methylphenyl)perylene-3,9-diamine |
InChI |
InChI=1S/C48H38N2/c1-31-11-19-35(20-12-31)49(36-21-13-32(2)14-22-36)45-29-27-41-40-8-6-10-44-46(30-28-42(48(40)44)39-7-5-9-43(45)47(39)41)50(37-23-15-33(3)16-24-37)38-25-17-34(4)18-26-38/h5-30H,1-4H3 |
InChI-Schlüssel |
FELXDNIAAORFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


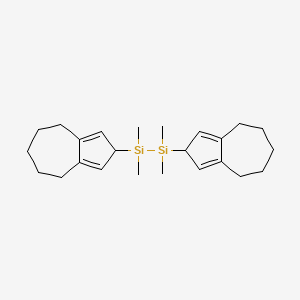

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
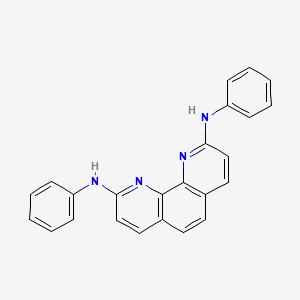

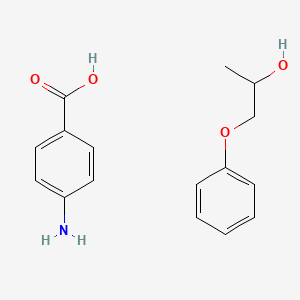
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
